molecular formula C11H16O4 B1611607 Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate CAS No. 29800-43-9

Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate

Cat. No. B1611607
Key on ui cas rn: 29800-43-9
M. Wt: 212.24 g/mol
InChI Key: DSAQODDOKVVBMA-UHFFFAOYSA-N
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Patent
US07893098B2

Procedure details

Hydrazine hydrate (0.142 mL, 2.94 mmol) was added to a stirring room temperature solution of 13 (0.6229 g, 2.94 mmol) in EtOH (2.9 mL, 1 M) under N2. The reaction was then heated to reflux until judged complete by TLC (4.5 h): The reaction was concentrated and purified by silica gel chromatography (Combiflash column, 70:30:2 Hexanes:CH2Cl2:2N NH3 in EtOH): Only pure fractions were combined and concentrated to obtain 0.4428 g (72.3%) of 14. 1H (CDCl3, 400 MHz): δ 8.56 (1H, broad s), 4.30 (2H, q, J=7.1 Hz), 2.92-2.86 (2H, m), 2.73-2.78 (2H, m), 1.84-1.76 (2H, m), 1.65-1.57 (4H, m), 1.30 (3H, t, J=7.1 Hz) ppm. 13C (CDCl3, 100 MHz): δ 162.11, 150.70, 134.97, 124.58, 60.85, 32.33, 28.63, 28.32, 27.39, 24.42, 14.47 ppm. DEPT (CD3OD, 100 MHz): CH3 carbons: 14.47; CH2 carbons: 60.85, 32.33, 28.63, 28.32, 27.39, 24.42; ppm. HPLC: 9.19 min.
Quantity
0.142 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6229 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 mL
Type
solvent
Reaction Step One
Name
Yield
72.3%

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[CH2:4]([O:6][C:7](=[O:18])[C:8](=O)[CH:9]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][C:10]1=O)[CH3:5]>CCO>[CH2:4]([O:6][C:7]([C:8]1[C:9]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][C:10]=2[NH:3][N:2]=1)=[O:18])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
0.142 mL
Type
reactant
Smiles
O.NN
Name
Quantity
0.6229 g
Type
reactant
Smiles
C(C)OC(C(C1C(CCCCC1)=O)=O)=O
Name
Quantity
2.9 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
until judged complete by TLC (4.5 h)
Duration
4.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (Combiflash column, 70:30:2 Hexanes:CH2Cl2:2N NH3 in EtOH)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NNC2=C1CCCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.4428 g
YIELD: PERCENTYIELD 72.3%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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